3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride
Description
3,6-Diazabicyclo[3.1.1]heptan-2-one hydrochloride is a bicyclic amine derivative with a rigid scaffold, featuring two nitrogen atoms at positions 3 and 6 and a ketone group at position 2. Its synthesis typically involves multi-step routes, including cyclization and functional group transformations, as seen in analogous bicyclic systems (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride, CAS 1384424-52-5) .
Properties
Molecular Formula |
C5H9ClN2O |
|---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3,6-diazabicyclo[3.1.1]heptan-2-one;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c8-5-4-1-3(7-4)2-6-5;/h3-4,7H,1-2H2,(H,6,8);1H |
InChI Key |
RAXGREHXTKNBEC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNC(=O)C1N2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3,6-Diazabicyclo[3.1.1]heptan-2-one; Hydrochloride
General Synthetic Strategy
The synthesis of 3,6-Diazabicyclo[3.1.1]heptan-2-one and its derivatives typically involves the construction of the bicyclic diazacycle core followed by functional group modifications to introduce the ketone and form the hydrochloride salt. The bicyclic framework is commonly assembled through cyclization reactions involving diamine precursors.
Key synthetic steps include:
- Formation of the bicyclic ring system from suitable diamine or diazacycle precursors.
- Introduction of the ketone group at the 2-position.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid or suitable acid sources.
Specific Synthetic Routes
Buchwald-Hartwig Coupling and Functionalization
A detailed synthetic methodology involving Buchwald-Hartwig coupling has been reported for related diazabicyclic derivatives, which can be adapted for 3,6-Diazabicyclo[3.1.1]heptan-2-one synthesis. This method includes:
- Palladium-catalyzed amination reactions to introduce nitrogen-containing rings.
- Functionalization of the nitrogen atoms via nucleophilic substitution with benzyl halides or other alkylating agents.
- Subsequent oxidative demethylation or deprotection steps to yield the desired bicyclic ketone structure.
The process is often performed under reflux in toluene with specific ligands (e.g., imidazolium salts) and bases (e.g., tBuOK), followed by demethylation using boron trichloride (BCl3) and tetrabutylammonium iodide (TBAI) to afford high yields (up to 60% for intermediate steps, and up to 90% for final products).
The following table summarizes key reaction conditions for Buchwald-Hartwig coupling applied in diazabicyclic synthesis:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination via Buchwald-Hartwig | Pd(dba)2, imidazolium chloride ligand, tBuOK, toluene, reflux, 2.5 h | Up to 60% (intermediate) | Requires inert atmosphere |
| Demethylation | BCl3, TBAI, DCM, -78 °C to room temperature, 16 h | 32–89% | Oxidative demethylation to ketone |
| Acidic hydrolysis & Boc protection | HCl in MeOH, 65 °C, 2 h; Boc2O, NEt3, DCM, room temp, 1 h | Up to 90% | For salt formation and protecting groups |
This method allows synthesis of various analogues, including N-H and N-Boc protected derivatives, which are structurally related to 3,6-Diazabicyclo[3.1.1]heptan-2-one; hydrochloride .
Patent-Reported Process for Diazabicyclo Derivatives
Patent WO2019075092A1 discloses a process for preparing compounds containing the 3,6-diazabicyclo[3.1.1]heptan-3-yl moiety, structurally related to the target compound. The process involves:
- Treating protected amine intermediates with palladium catalysts under Buchwald-Hartwig coupling conditions.
- Subsequent deprotection steps to yield the free diazabicyclic amine.
- Formation of the hydrochloride salt by acid treatment.
Though the patent focuses on more complex derivatives, the core synthetic principles apply to the preparation of 3,6-Diazabicyclo[3.1.1]heptan-2-one; hydrochloride , emphasizing:
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents & Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|
| Bicyclic ring formation | Cyclization from diamine precursors | Palladium catalyst, Buchwald-Hartwig coupling, inert atm. | Up to 60% | Requires precise control of reaction parameters |
| Ketone group introduction | Oxidative demethylation or functionalization | BCl3, TBAI, DCM, low temperature | 32–89% | Critical for obtaining 2-one functionality |
| Salt formation | Acid treatment to form hydrochloride salt | HCl in methanol, heating | Up to 90% | Stabilizes compound as hydrochloride salt |
| Protection/deprotection steps | Boc protection or removal of protecting groups | Boc2O, NEt3, DCM, room temperature | Up to 90% | Enables selective functional group transformations |
Analytical Notes and Research Findings
- The Buchwald-Hartwig coupling is a pivotal reaction in constructing the bicyclic nitrogen framework, offering high selectivity and yield when optimized with suitable ligands and bases.
- Oxidative demethylation with boron trichloride is a reliable method to introduce the ketone at the 2-position without compromising the bicyclic integrity.
- The hydrochloride salt form enhances the compound’s stability and solubility, facilitating its handling and potential biological evaluation.
- Protection strategies (e.g., Boc protection) are essential during multi-step synthesis to prevent unwanted side reactions and enable selective transformations.
- Reaction conditions such as inert atmosphere, low temperature during demethylation, and controlled acid treatment are critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly opioid receptors.
Medicine: Investigated for its potential as an analgesic and its interactions with opioid receptors.
Mechanism of Action
The mechanism of action of 3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific receptor and the context of the interaction .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3,6-diazabicyclo[3.1.1]heptan-2-one hydrochloride with key analogs:
Pharmacological Activity
- 3,6-Diazabicyclo Derivatives : Exhibits high affinity for α4β2 nAChRs (IC₅₀ < 10 nM in some derivatives), making it a lead candidate for neurodegenerative therapies .
- 3-Azabicyclo[3.1.1]heptan-6-one Hydrochloride : Lower receptor affinity due to reduced nitrogen count but retains moderate activity (IC₅₀ ~100 nM) .
- 3-Oxa-6-azabicyclo Derivatives : Substitution with oxygen diminishes receptor interaction (IC₅₀ > 1 μM), highlighting the critical role of nitrogen atoms in binding .
Biological Activity
3,6-Diazabicyclo[3.1.1]heptan-2-one;hydrochloride, a bicyclic compound, has garnered attention in pharmacological research for its potential biological activities, particularly its analgesic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHClNO
- Molecular Weight : 136.58 g/mol
- CAS Number : 648907-88-4
Research indicates that derivatives of 3,6-diazabicyclo[3.1.1]heptane exhibit central analgesic activity. These compounds interact selectively with opioid receptors, particularly the μ-opioid receptor, which is primarily responsible for mediating analgesia. Unlike traditional opioids, which may activate multiple receptor types (including δ and κ), these derivatives aim to minimize side effects associated with broader receptor activation .
Biological Activity Overview
The biological activities associated with 3,6-diazabicyclo[3.1.1]heptan-2-one;hydrochloride can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of 3,6-diazabicyclo[3.1.1]heptan-2-one;hydrochloride:
- Analgesic Activity : A patent study highlighted that derivatives of this compound possess central analgesic activity comparable to morphine but with fewer side effects due to their selective action on the μ-opioid receptor .
- Cancer Treatment : Another study focused on the use of this compound in formulations targeting RET kinase inhibitors for treating hematological malignancies and solid tumors. Results indicated that it effectively inhibited cancer cell proliferation in vitro .
- Neuroprotective Potential : Preliminary findings suggest that compounds related to 3,6-diazabicyclo[3.1.1]heptan-2-one may confer neuroprotection in models of neurodegenerative diseases, though comprehensive clinical trials are still required to substantiate these claims .
Q & A
Q. What are the recommended synthetic routes for 3,6-Diazabicyclo[3.1.1]heptan-2-one hydrochloride?
- Methodological Answer : The synthesis often involves Boc-protected intermediates to stabilize the bicyclic structure during reactions. For example, tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (CAS: 291775-53-6) is a key precursor, where deprotection under acidic conditions yields the hydrochloride salt. Reaction optimization should focus on minimizing side products via controlled temperature (e.g., 0–25°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm bicyclic structure and proton environments (e.g., bridgehead protons resonate between δ 3.5–4.5 ppm in D₂O).
- HPLC-MS : Assess purity (>98%) with reverse-phase C18 columns (mobile phase: 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm molecular formula (C₆H₁₁N₂O·HCl) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing or dissolving to prevent inhalation of fine particles.
- Storage : Keep in airtight containers at 2–8°C, away from moisture and heat sources (e.g., direct sunlight) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity assessment between HPLC and NMR data?
- Methodological Answer : Cross-validate results using orthogonal methods:
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic environments?
- Methodological Answer : The bicyclic structure’s strain (bridgehead angle ~90°) increases susceptibility to ring-opening reactions. For example:
- Amide Formation : React with acyl chlorides in anhydrous THF, monitoring pH to avoid premature HCl release.
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to track reaction rates with thiols or amines under varying temperatures .
Q. What strategies enable isotopic labeling (e.g., ¹³C, ¹⁵N) for metabolic pathway studies?
- Methodological Answer :
- ¹³C-Labeling : Introduce ¹³C-enriched CO₂ during carboxylation steps in precursor synthesis (e.g., Boc-protected intermediates).
- ¹⁵N-Labeling : Use ¹⁵NH₄Cl in reductive amination steps to tag nitrogen atoms in the diazabicyclo core.
- Validation : Confirm labeling efficiency via LC-HRMS and isotope ratio mass spectrometry (IRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
